
2-Aminoethanol;6-(7-methyloctanoylamino)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoethanol;6-(7-methyloctanoylamino)hexanoic acid is a compound that combines the properties of both 2-aminoethanol and 6-(7-methyloctanoylamino)hexanoic acid. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The unique structure of this compound allows it to participate in a variety of chemical reactions and biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethanol;6-(7-methyloctanoylamino)hexanoic acid typically involves the following steps:
-
Formation of 6-(7-methyloctanoylamino)hexanoic acid: : This can be achieved by reacting hexanoic acid with 7-methyloctanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
-
Coupling with 2-aminoethanol: : The resulting 6-(7-methyloctanoylamino)hexanoic acid is then coupled with 2-aminoethanol. This step typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminoethanol;6-(7-methyloctanoylamino)hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group in 2-aminoethanol can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The carbonyl group in the hexanoic acid moiety can be reduced to form alcohols.
Substitution: The hydroxyl group in 2-aminoethanol can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or ethers.
Wissenschaftliche Forschungsanwendungen
2-Aminoethanol;6-(7-methyloctanoylamino)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-aminoethanol;6-(7-methyloctanoylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. The amino group in 2-aminoethanol can form hydrogen bonds with biological molecules, influencing their structure and function. The hexanoic acid moiety can interact with lipid membranes, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoethanol: A simple amino alcohol used in various chemical reactions.
6-(7-methyloctanoylamino)hexanoic acid: A fatty acid derivative with potential biological activity.
Uniqueness
2-Aminoethanol;6-(7-methyloctanoylamino)hexanoic acid is unique due to its combined properties of both 2-aminoethanol and 6-(7-methyloctanoylamino)hexanoic acid. This dual functionality allows it to participate in a wider range of chemical and biological processes compared to its individual components.
Eigenschaften
CAS-Nummer |
75150-12-8 |
|---|---|
Molekularformel |
C17H36N2O4 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
2-aminoethanol;6-(7-methyloctanoylamino)hexanoic acid |
InChI |
InChI=1S/C15H29NO3.C2H7NO/c1-13(2)9-5-3-6-10-14(17)16-12-8-4-7-11-15(18)19;3-1-2-4/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19);4H,1-3H2 |
InChI-Schlüssel |
DAZGQCQCAPHEEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCC(=O)NCCCCCC(=O)O.C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


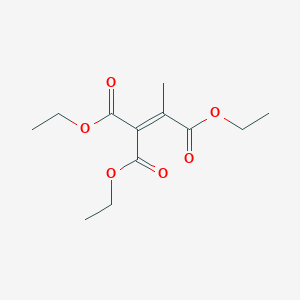

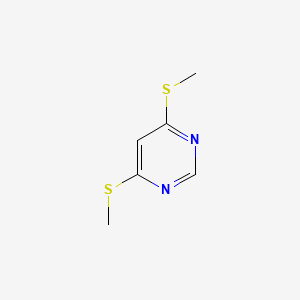
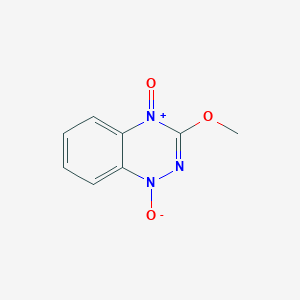

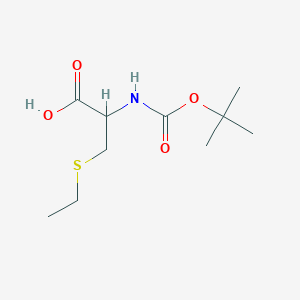
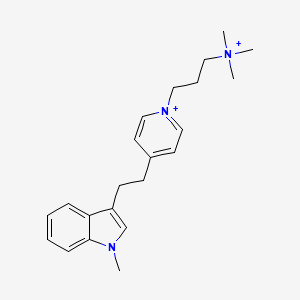

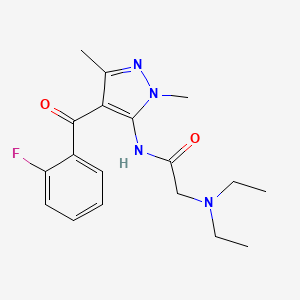
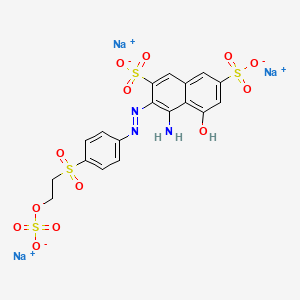
![3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2,9-diol](/img/structure/B12806637.png)



